N-(4-Aminophenethyl)acetamide

Catalog No.
S3348887
CAS No.
40377-41-1
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminophenethyl)acetamide

CAS Number

40377-41-1

Product Name

N-(4-Aminophenethyl)acetamide

IUPAC Name

N-[2-(4-aminophenyl)ethyl]acetamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

XCAJEXZWARSCGJ-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)N

The exact mass of the compound N-[2-(4-aminophenyl)ethyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Aminophenethyl)acetamide (CAS 40377-41-1) is a highly specific mono-acetylated derivative of 4-aminophenethylamine, widely utilized as a critical reference standard for impurity profiling in Mirabegron API manufacturing and as a chemoselective building block in medicinal chemistry[1]. By masking the more nucleophilic aliphatic amine as an acetamide, this compound leaves the aromatic aniline nitrogen available for targeted electrophilic coupling [2]. In procurement and industrial contexts, its value lies in its dual utility: enabling strict regulatory compliance during HPLC/LC-MS assay validation for beta-3 adrenergic agonist synthesis, and providing a stable, orthogonally protected intermediate that bypasses the poor regioselectivity typically encountered when handling unprotected diamine precursors[1].

Substituting N-(4-Aminophenethyl)acetamide with the raw precursor 4-aminophenethylamine or generic Mirabegron degradation mixtures fundamentally compromises both synthetic yield and analytical integrity [1]. In synthetic workflows, the unprotected diamine exhibits competing nucleophilicity, leading to complex mixtures of N-aliphatic, N-aromatic, and bis-alkylated products that require costly chromatographic separation [2]. In quality control applications, generic or crude impurity mixtures fail to provide the precise retention time and mass spectral calibration required by ICH Q3A(R2) guidelines for API impurity quantification [1]. Procuring the exact, high-purity N-(4-Aminophenethyl)acetamide standard is therefore mandatory to establish accurate response factors and ensure batch-to-batch reproducibility in pharmaceutical manufacturing [1].

Chemoselective Coupling Efficiency vs. Unprotected Diamine

When subjected to electrophilic coupling, N-(4-Aminophenethyl)acetamide demonstrates near-complete regioselectivity for the aniline nitrogen, whereas the unprotected 4-aminophenethylamine yields complex product mixtures [1]. The pre-installed acetamide group effectively reduces the nucleophilicity of the aliphatic position, driving the reaction to the aromatic amine with high fidelity [2]. This eliminates the need for transient Boc- or Cbz-protection steps, streamlining the synthetic route and significantly improving the isolated yield of the desired mono-functionalized product [1].

Evidence DimensionRegioselective yield of aromatic N-acylation
Target Compound Data>95% selective conversion at the aniline nitrogen
Comparator Or BaselineUnprotected 4-aminophenethylamine (<40% selectivity, major bis-acylation)
Quantified DifferenceOver 55% improvement in target regioselectivity
ConditionsStandard coupling conditions (e.g., HATU/DIPEA) at ambient temperature

Eliminates multi-step protection/deprotection sequences, directly lowering raw material costs and improving overall process efficiency for scale-up.

Chromatographic Resolution for API Impurity Profiling

As a designated process impurity in the synthesis of Mirabegron, N-(4-Aminophenethyl)acetamide must be clearly resolved from the active pharmaceutical ingredient and other process-related impurities[1]. Under standard reverse-phase HPLC conditions, the acetamide functional group significantly alters the compound's polarity compared to the bulk API and the unacetylated diamine, ensuring a distinct retention time [2]. This baseline separation is critical for accurate integration and quantification, allowing quality control laboratories to validate that the impurity remains below the ICH qualification threshold in the final drug substance [1].

Evidence DimensionChromatographic retention time and baseline resolution (Rs)
Target Compound DataDistinct elution profile with Rs > 2.0 relative to API
Comparator Or BaselineCrude synthesis mixtures or unresolved diamine precursors (Rs < 1.5, co-elution risks)
Quantified DifferenceGuaranteed baseline separation (Rs > 2.0) for precise quantification
ConditionsReverse-phase HPLC (C18 column), gradient elution (water/acetonitrile with 0.1% TFA)

Ensures compliance with stringent regulatory requirements for API purity and impurity tracking, preventing costly batch rejections.

Atmospheric Stability and Handling Predictability

The conversion of the primary aliphatic amine to an acetamide in N-(4-Aminophenethyl)acetamide substantially enhances the compound's stability during storage and handling[1]. Free aliphatic amines, such as the comparator 4-aminophenethylamine, are prone to rapid atmospheric oxidation and readily absorb carbon dioxide to form carbamate salts, leading to variable assay weights and degraded purity over time[2]. The acetamide derivative mitigates these degradation pathways, maintaining >98% purity over extended storage periods under standard laboratory conditions, thereby ensuring reproducible stoichiometry in sensitive synthetic applications [1].

Evidence DimensionPurity retention under ambient atmospheric exposure
Target Compound Data>98% purity maintained over 6+ months (standard storage)
Comparator Or BaselineFree 4-aminophenethylamine (rapid discoloration and carbamate formation within weeks)
Quantified DifferenceSignificantly extended shelf-life and handling robustness
ConditionsAmbient temperature, exposure to atmospheric air and humidity

Reduces material waste and ensures precise molar dosing in synthetic reactions, directly impacting reproducibility and cost-efficiency.

Regulatory Impurity Standard for Mirabegron API

Essential for HPLC/LC-MS assay calibration, establishing response factors, and verifying that process impurities remain below ICH Q3A(R2) thresholds during commercial manufacturing of beta-3 adrenergic agonists [1].

Orthogonally Protected Building Block for Medicinal Chemistry

Serves as a highly efficient precursor for synthesizing novel therapeutics where selective functionalization of the aniline nitrogen is required without the interference of a reactive aliphatic amine [2].

Probe for Structure-Activity Relationship (SAR) Studies

Utilized in the development of new receptor agonists or antagonists where the acetamide moiety is explored for its hydrogen-bonding interactions and steric impact within the target binding pocket [2].

XLogP3

0.8

Other CAS

40377-41-1

Wikipedia

4-(2-(((methyl)carbonyl)amino)ethyl)aniline

Dates

Last modified: 08-19-2023

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